molecular formula C6H8N2O2 B11922437 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11922437
M. Wt: 140.14 g/mol
InChI Key: UWGHXHSJHJSLRB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid involves the Curtius rearrangement of 3-amino-1-tritylpyrrole. This process includes the following steps:

    Formation of the Azide: The starting material, 3-amino-1-tritylpyrrole, is converted into its azide derivative.

    Curtius Rearrangement: The azide undergoes thermal decomposition to form an isocyanate intermediate.

    Hydrolysis: The isocyanate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and selective functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid: Lacks the amino and methyl substitutions.

    3-Amino-1H-pyrrole-2-carboxylic acid: Lacks the methyl substitution.

    1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the amino substitution.

Uniqueness

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the pyrrole ring, which can influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-amino-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGHXHSJHJSLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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